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CAL1 protein

Cat. No.: B1178964
CAS No.: 138930-37-7
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Description

The CAL1 protein is a fly-specific chaperone essential for the epigenetic specification of centromeres . It functions as the dedicated assembly factor for the centromeric histone H3 variant, CENP-A (CID in Drosophila) . CAL1 mediates the deposition of CENP-A into centromeric chromatin, which is a critical step for kinetochore assembly and accurate chromosome segregation during cell division . Studies show that CAL1 selectively interacts with CENP-A and is sufficient to assemble CENP-A nucleosomes de novo . The targeting of CAL1 to non-centromeric DNA is enough to recruit CENP-A, CENP-C, and other kinetochore proteins, demonstrating its central role in initiating centromere formation . The N-terminal domain of CAL1 possesses the CENP-A assembly activity, while its C-terminus mediates centromere recognition through an interaction with CENP-C . CAL1 and the CENP-A L1 domain have been found to co-evolve, highlighting a lineage-specific mechanism for CENP-A deposition that is critical for functional research across Drosophila species . This recombinant this compound is an indispensable tool for researchers studying centromere biology, epigenetics, chromosome segregation, and cell division.

Properties

CAS No.

138930-37-7

Molecular Formula

C4F8O

Synonyms

CAL1 protein

Origin of Product

United States

Cal1 Protein in Drosophila Melanogaster: Centromere Assembly and Chromosome Dynamics

Molecular Function as a CENP-A (CID) Assembly Factor

CAL1 is a key chaperone responsible for the delivery and incorporation of CENP-A (CID) into centromeric chromatin, a process that is essential for the epigenetic specification of centromere location. Depletion of CAL1 leads to a complete loss of CENP-A (CID) from the centromeres, underscoring its critical role in centromere propagation nih.govnih.gov.

Direct Interaction with CENP-A (CID) and H4

At the core of its function, CAL1 directly and selectively interacts with CENP-A (CID) and histone H4 to form a pre-nucleosomal complex nih.gov. This interaction is a prerequisite for the subsequent deposition of CENP-A (CID) at the centromere. Structural and biochemical studies have revealed that the N-terminal domain of CAL1 is responsible for this crucial interaction nih.govnih.govembopress.org. Specifically, a fragment of CAL1 encompassing amino acids 1-160 is sufficient to bind to a CENP-A (CID)/H4 heterodimer embopress.org. This interaction is highly specific, as CAL1 does not efficiently interact with the canonical histone H3 embopress.org.

Key residues within the N-terminus of CAL1 and the loop 1 region of CENP-A (CID) have been identified as critical for this species-specific interaction, suggesting a co-evolutionary relationship between the chaperone and its histone cargo uconn.edunih.gov.

Nucleosome Assembly Activity of CAL1

Beyond simply binding to CENP-A (CID), CAL1 actively facilitates the assembly of CENP-A (CID)-containing nucleosomes nih.goved.ac.uk. In vitro experiments have demonstrated that CAL1 is sufficient to promote the formation of nucleosomes with properties consistent with left-handed octamers nih.goved.ac.uk. This nucleosome assembly activity is also localized to the N-terminal domain of CAL1 nih.gov. By chaperoning CENP-A (CID), CAL1 ensures its proper incorporation into chromatin, which is a foundational step in the establishment of a functional centromere.

Role in CENP-A (CID) Deposition and Stability

CAL1 is not only required for the initial deposition of CENP-A (CID) but also plays a role in maintaining its stability at the centromere. The presence of CAL1 is essential for the recruitment of new CENP-A (CID) molecules to the centromere during the appropriate cell cycle window nih.govnih.gov.

The deposition of CENP-A (CID) is a highly regulated process that is tightly coupled to the cell cycle. In Drosophila somatic cells, new CENP-A (CID) loading occurs primarily during anaphase rupress.org. The localization and activity of CAL1 are also subject to cell cycle regulation. CAL1 levels at the centromere are observed to decrease during metaphase and then increase during anaphase, coinciding with the timing of CENP-A (CID) deposition rupress.org. This dynamic localization suggests a mechanism for ensuring that CENP-A (CID) is loaded at the correct time to establish functional centromeres for the subsequent cell cycle. In addition to its centromeric localization, CAL1 is also found in the nucleolus during interphase, and this localization is mediated by the central region of the protein plos.orgnih.gov. The nucleolar pool of CAL1 may serve as a reservoir that can be mobilized to the centromere when needed for CENP-A (CID) loading.

Intermolecular Interactions and Complex Formation

The function of CAL1 is orchestrated through a series of specific protein-protein interactions that are essential for its recruitment to the centromere and its ability to deposit CENP-A (CID).

Interacting ProteinCAL1 DomainFunction of Interaction
CENP-A (CID) N-terminusDirect binding and chaperoning of CENP-A (CID) for nucleosome assembly.
Histone H4 N-terminusFormation of the pre-nucleosomal CAL1/CENP-A (CID)/H4 complex.
CENP-C C-terminusCentromeric targeting of the CAL1/CENP-A (CID)/H4 complex.
Modulo Middle RegionRegulation of CAL1's nucleolar localization and centromere integrity.

CAL1 acts as a crucial bridge, linking CENP-A (CID) to the centromere via its interaction with CENP-C nih.govmonash.edunih.govbiologists.com. The C-terminal domain of CAL1 directly binds to the C-terminus of CENP-C, which is already localized at the centromere nih.govmonash.edunih.govbiologists.comh1.co. This interaction is a critical step in the hierarchical assembly of the centromere, as it tethers the CAL1/CENP-A (CID)/H4 complex to its final destination. The interdependence of CAL1, CENP-A (CID), and CENP-C for their centromeric localization highlights the cooperative nature of centromere assembly nih.govrupress.org.

The intricate network of interactions centered around CAL1 underscores its role as a master regulator of centromere assembly in Drosophila melanogaster. Through its dynamic localization, specific protein-protein interactions, and nucleosome assembly activity, CAL1 ensures the faithful propagation of the epigenetic mark that defines the centromere, thereby safeguarding genome stability.

Interaction with Centromere Protein C (CENP-C)

The proper function and maintenance of centromeres in Drosophila melanogaster rely on a complex interplay between a core set of proteins, including the CENP-A histone variant (also known as CID in flies), Centromere Protein C (CENP-C), and the CENP-A chaperone, CAL1. nih.govresearchgate.net CAL1 acts as a crucial linker, physically and functionally connecting CENP-A and CENP-C to ensure the faithful inheritance of centromeric identity through cell divisions. nih.gov This interaction is fundamental for the recruitment of the CAL1–CENP-A–H4 complex to the centromere, a critical step in the assembly of centromeric chromatin. nih.govplos.org

The interaction between CAL1 and its binding partners is highly specific and mediated by distinct domains within the protein. nih.govnih.gov Structural and biochemical analyses have revealed that CAL1 possesses a modular architecture, enabling it to simultaneously engage with both the CENP-A/H4 histone dimer and the centromere receptor, CENP-C. embopress.orgnih.gov

The N-terminal domain of CAL1 is responsible for its CENP-A assembly activity, directly binding to the CENP-A/H4 dimer. nih.govnih.govembopress.org In contrast, the C-terminal region of CAL1 mediates the recognition of the centromere by directly interacting with the C-terminal cupin domain of CENP-C. nih.govnih.govembopress.org This dual-binding capacity establishes CAL1 as a self-sufficient factor that combines the functions of CENP-A recognition and centromere targeting. embopress.org X-ray crystallography has shown that a C-terminal fragment of CAL1 (residues 841–979) binds directly to a C-terminal fragment of CENP-C (residues 1264–1411). embopress.org This specific C-terminal-to-C-terminal interaction is essential for tethering the CAL1-CENP-A complex to the pre-existing centromeric chromatin. nih.govnih.gov

Summary of CAL1 Domain Interactions
CAL1 DomainBinding PartnerFunctionReference
N-terminal (e.g., residues 1-407)CENP-A/H4 DimerCENP-A chaperone and assembly activity nih.govnih.gov
C-terminal (e.g., residues 699-979)CENP-C (C-terminal domain)Centromere recognition and targeting nih.govembopress.org

The localization of CAL1, CENP-A, and CENP-C to the centromere is a highly coordinated and interdependent process. nih.govresearchgate.net Studies have demonstrated that the depletion of any one of these three core proteins leads to the loss of the other two from the centromere, highlighting a reciprocal dependency for their stability and localization. nih.govnih.gov This functional interdependence forms an epigenetic loop that maintains centromere identity. plos.org CENP-C, bound to existing CENP-A nucleosomes, recruits the CAL1-CENP-A complex to the centromere. nih.govplos.org Subsequently, the newly recruited CAL1 can, in turn, recruit additional CENP-C, reinforcing the centromeric chromatin structure. plos.org This intricate relationship underscores that a functional centromere, comprised of all three components, is essential for their collective maintenance at this critical chromosomal locus. nih.govpnas.org

Kinetochore Protein Recruitment by CAL1

CAL1's role extends beyond the deposition of CENP-A; it is a key initiator for the hierarchical assembly of the kinetochore, the multiprotein complex that mediates chromosome attachment to the spindle microtubules. nih.govnih.govembopress.org Experiments involving the artificial tethering of CAL1 to non-centromeric regions of chromatin have shown that CAL1 is sufficient to initiate the formation of a functional ectopic centromere. nih.govembopress.org The recruitment of CAL1 to these novel sites leads to the deposition of CENP-A, which then serves as a foundation for the subsequent assembly of other kinetochore components. nih.gov For instance, the presence of CAL1 and CENP-A at these ectopic sites is sufficient to recruit CENP-C and the Ndc80 complex, a key component of the outer kinetochore that is directly involved in microtubule binding. nih.govnih.gov This demonstrates that CAL1 is a master regulator in the pathway that specifies centromere position and initiates the cascade of protein recruitment necessary for kinetochore assembly and function. nih.gov

Association with Nucleolar Proteins (e.g., Modulo)

In addition to its well-established role at the centromere, CAL1 also localizes to the nucleolus during interphase. nih.govnih.gov This localization is not arbitrary but is mediated by a physical interaction with the nucleolar protein Modulo. nih.govnih.gov Immunoprecipitation experiments have confirmed that CAL1 and Modulo exist in a complex within the cell. nih.govresearchgate.net The association between CAL1 and Modulo appears to be primarily restricted to the nucleolus, as Modulo is not detected at the centromeres but is found at the chromosome periphery during mitosis. nih.govnih.gov

The interaction with Modulo plays a regulatory role in centromere assembly. nih.govdocumentsdelivered.com Depletion of Modulo leads to a defective recruitment of newly synthesized CAL1 to the centromere, which in turn negatively impacts the levels of CENP-A at the centromere and can result in chromosome mis-segregation. nih.govnih.gov This suggests a model where the nucleolus acts as a storage or processing site for CAL1, regulated by Modulo, before its deployment to the centromere. nih.govsemanticscholar.org The nucleolar pool of CAL1 may be sequestered during interphase and released upon nucleolar disassembly during prophase, making it available for centromeric deposition of CENP-A in metaphase. nih.govsemanticscholar.org

Interaction with Spindle Assembly Checkpoint (SAC) Proteins (e.g., Zw10)

Recent findings have established a direct link between the CENP-A deposition machinery and the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures mitotic fidelity. plos.orgnih.gov CAL1 has been identified as a direct interactor of Zw10, a component of the RZZ (Rod-Zw10-Zwilch) complex, which is a key player in the SAC. plos.orgnih.gov

Yeast-two-hybrid screens and in vitro pulldown assays have confirmed a direct physical binding between CAL1 and Zw10. plos.org Specifically, the C-terminus of CAL1 (amino acids 680–979) is required for this interaction. plos.org This interaction is functionally significant, as CAL1 acts as the anchor for the recruitment of the RZZ complex to the kinetochore. plos.orgnih.gov This connection provides a mechanism for coordinating CENP-A loading, which in Drosophila occurs during mitosis, with the activity of the SAC. plos.orgnih.gov It is hypothesized that this crosstalk ensures that mitosis does not proceed until a sufficient amount of CENP-A is incorporated into the centromeres, thereby safeguarding genome stability. plos.org

Summary of CAL1 Protein Interactions
Protein InteractorCAL1 Binding DomainCellular Location of InteractionFunctional SignificanceReference
CENP-CC-terminalCentromereTargets CAL1-CENP-A complex to the centromere nih.govembopress.org
ModuloMiddle Region (inferred)NucleolusRegulates nucleolar localization and subsequent centromeric recruitment of CAL1 nih.govnih.gov
Zw10C-terminal (aa 680-979)KinetochoreLinks CENP-A deposition to the Spindle Assembly Checkpoint plos.org

Cellular and Subcellular Localization Dynamics

The localization of CAL1 is dynamically regulated throughout the cell cycle, reflecting its diverse roles in centromere function and cell division. During interphase, CAL1 exhibits a dual localization pattern, being present at both the centromeres and within the nucleolus. nih.govnih.govsemanticscholar.org The centromeric pool of CAL1 is constitutively present and is dependent on the presence of CENP-A and CENP-C. nih.govresearchgate.net The nucleolar localization is mediated by the middle region of the this compound and is dependent on its interaction with the protein Modulo. nih.govsemanticscholar.org

As the cell enters mitosis, the nucleolus disassembles, and the nucleolar pool of CAL1 is released. nih.gov This release is thought to make CAL1 available for its primary function: mediating the deposition of new CENP-A at the centromeres, a process that occurs during metaphase in Drosophila cells. plos.orgnih.gov This temporal regulation ensures that the loading of new CENP-A is coupled with the mitotic process, a critical aspect for maintaining centromere integrity for the next cell generation.

Nucleolar Localization and Functional Implications

In addition to its well-established role at the centromere, CAL1 also localizes to the nucleolus during interphase. plos.orgdocumentsdelivered.comnih.gov This dual localization suggests a potential regulatory interplay between the nucleolus and centromere assembly. The middle region of the this compound is responsible for its nucleolar localization. nih.govplos.org

Research has identified the nucleolar protein Modulo as an interaction partner of CAL1. plos.orgnih.gov This interaction appears to be restricted to the nucleolar compartment, as Modulo itself does not co-localize with centromeres. plos.org The depletion of Modulo leads to a defective recruitment of newly synthesized CAL1 to the centromere and a subsequent reduction in centromeric CID levels, ultimately resulting in chromosome missegregation. plos.orgnih.gov

These findings support a model where the nucleolus acts as a storage site for newly synthesized CAL1. plos.org The disassembly of the nucleolus during prophase could then release this pool of CAL1, making it available for its centromeric functions at the appropriate time in the cell cycle. plos.org Therefore, the nucleolar function of Modulo appears to be crucial for regulating centromere assembly by controlling the localization of CAL1. plos.orgnih.gov

Cytoplasmic and Nucleoplasmic Pools

Beyond its concentration at the centromeres and the nucleolus, CAL1 is also present in cytoplasmic and nucleoplasmic pools. nih.gov These non-localized pools of CAL1 are likely involved in the dynamic processes of protein synthesis, transport, and turnover that are essential for maintaining the necessary concentrations of CAL1 at its functional sites. The existence of a chromatin-free complex of CAL1 and CENP-A suggests that CAL1 may act as a chaperone, binding to newly synthesized CENP-A in the nucleoplasm and delivering it to the centromere for incorporation into chromatin. nih.gov The regulation of these pools and their transit between the cytoplasm, nucleoplasm, nucleolus, and centromeres is a critical aspect of ensuring proper chromosome segregation.

Genetic and Epigenetic Regulation of CAL1 Function

The function of CAL1 is intricately regulated at multiple levels, from the expression of its gene to the post-translational modifications of the protein itself, all within the context of the epigenetic landscape of the centromere.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

While specific studies detailing the transcriptional and post-transcriptional regulation of the CAL1 gene are not extensively covered in the provided context, general principles of gene expression in Drosophila would apply. The expression of CAL1 is likely controlled by specific transcription factors that recognize promoter and enhancer elements in the CAL1 gene. Post-transcriptional mechanisms, such as alternative splicing and regulation by microRNAs, could also play a role in modulating the levels and isoforms of the this compound. nih.govnih.govembopress.org The observation that SNAP-tagged CID, CAL1, and CENP-C expressed from an identical Copia promoter still exhibit different turnover and assembly dynamics suggests that post-transcriptional and post-translational regulatory mechanisms are critical in determining their respective behaviors. plos.org

Influence of Post-Translational Modifications on CAL1 Activity

Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction of many proteins, and CAL1 is likely no exception. While direct evidence for specific PTMs on CAL1 itself and their functional consequences is an area of ongoing research, the interplay between CAL1 and the PTMs of other centromeric proteins is more established. For instance, the E3 ligase CUL3/RDX-mediated monoubiquitination of CID, which stabilizes it at the centromere, occurs in a CAL1-dependent manner. nih.gov This suggests that CAL1, likely within the pre-nucleosomal complex with CID, facilitates this modification during mitosis. nih.gov It is plausible that PTMs such as phosphorylation, ubiquitination, or acetylation of CAL1 itself could modulate its interactions with CENP-A/CID, CENP-C, and Modulo, as well as its dynamic localization between the nucleolus, nucleoplasm, and centromeres. embopress.orgnih.govgsconlinepress.com

Epigenetic Control of CAL1-Dependent Centromere Formation

The function of CAL1 is at the heart of the epigenetic control of centromere identity. Centromeres in Drosophila are not defined by a specific DNA sequence but rather by the presence of chromatin containing CID. plos.org CAL1 is the key factor responsible for the deposition of CID at the centromere. nih.goved.ac.uknih.gov The targeting of CAL1 to a non-centromeric DNA locus is sufficient to induce the heritable recruitment of CENP-A/CID, the assembly of a functional kinetochore, and the attachment of microtubules. nih.goved.ac.uk This demonstrates that CAL1 is a potent initiator of epigenetic centromere formation. nih.gov

The maintenance of centromere identity can be viewed as a self-perpetuating epigenetic loop involving CAL1, CID, and CENP-C. nih.gov The C-terminus of CAL1 interacts with CENP-C, which is thought to mediate the recruitment of CAL1 to the centromere. nih.goved.ac.uk The N-terminal domain of CAL1, in turn, interacts with and deposits CID. nih.goved.ac.uk This cycle ensures the faithful propagation of the centromeric chromatin state through cell divisions. The stability of pericentric heterochromatin, a region often associated with centromeres, is also influenced by factors that can be epigenetically regulated, highlighting the complex interplay of different chromatin states in maintaining chromosome integrity. biologists.com

Regulatory LevelMechanismImplication for CAL1 Function
Genetic Transcriptional ControlDetermines the overall abundance of CAL1 mRNA and protein.
Post-Transcriptional ControlMay regulate CAL1 isoforms and translation efficiency.
Post-Translational Modification of CAL1 (hypothesized)Could affect CAL1's localization, stability, and interactions.
CAL1-dependent modification of other proteinsFacilitates the stabilization of CID at the centromere.
Epigenetic CAL1-mediated CID depositionEstablishes and maintains centromere identity.
Interaction with CENP-CTargets CAL1 to the centromere for the propagation of the epigenetic mark.

Functional Roles in Chromosome Segregation and Cell Division

The this compound in Drosophila melanogaster is a pivotal player in the intricate processes of chromosome segregation and cell division. Its functions extend from ensuring the fidelity of mitosis to orchestrating the unique mechanics of meiosis and regulating the proliferation and maintenance of stem cell populations.

Mitotic Fidelity and Spindle Checkpoint Integration

CAL1 is essential for maintaining mitotic fidelity by ensuring the correct loading of the centromeric histone H3 variant, CENP-A (also known as CID in Drosophila), at the centromeres. nih.govnih.gov This process is tightly linked to the spindle assembly checkpoint (SAC), a critical surveillance mechanism that prevents the premature separation of sister chromatids. nih.govnih.gov

Research has revealed a direct interaction between CAL1 and the SAC protein Zw10, a component of the RZZ complex. nih.govnih.gov This interaction establishes a crucial link between CENP-A deposition and the machinery that monitors chromosome-spindle attachments. nih.gov By acting as an anchor for the RZZ complex at the centromere, CAL1 helps to ensure that the SAC is active until all chromosomes are properly attached to the spindle microtubules. nih.govnih.gov This integration of CENP-A loading with the SAC, mediated by CAL1, safeguards against chromosome missegregation and aneuploidy during mitosis. nih.gov The levels of CENP-A at the centromere have been shown to inversely correlate with the duration of mitosis, suggesting a feedback mechanism that coordinates centromere assembly with the timing of cell division. nih.govnih.gov

Key Interacting Proteins in Mitotic FidelityFunction
CENP-A (CID) The centromere-specific histone H3 variant essential for kinetochore formation.
Zw10 A component of the RZZ complex and a key protein in the spindle assembly checkpoint (SAC).
RZZ Complex A protein complex that plays a central role in the SAC by monitoring microtubule attachment to kinetochores.

Meiotic Processes: Centromere Clustering, Pairing, and Nondisjunction

In addition to its role in mitosis, CAL1 has specialized functions during meiosis, the cell division process that produces gametes. CAL1, in conjunction with CENP-C, is required for the proper clustering and pairing of centromeres during meiosis I. nih.govnih.gov This early association of centromeres, including those of nonhomologous chromosomes, is thought to facilitate the subsequent pairing and synapsis of homologous chromosomes. nih.govnih.gov

Mutations in cal1 that disrupt its interaction with CENP-C lead to defects in centromere clustering and an increased incidence of meiotic nondisjunction, the failure of homologous chromosomes or sister chromatids to separate properly. nih.govnih.gov This highlights the importance of a functional CAL1-CENP-C complex in ensuring accurate chromosome segregation during meiosis. nih.govnih.gov While CAL1 is not required for the initial assembly of the synaptonemal complex (SC), it is necessary for the retention of the SC at the centromeres after it has disassembled from the chromosome arms. nih.gov The proper localization and association of meiotic centromeres at the nucleolus are also dependent on functional CAL1 and CENP-C. nih.govnih.gov

Role in Stem Cell Proliferation and Differentiation

CAL1 plays a crucial role in the asymmetric division of stem cells, a process vital for tissue homeostasis and regeneration. This has been observed in both germline stem cells (GSCs) and intestinal stem cells (ISCs).

In both male and female Drosophila GSCs, CAL1, along with CENP-A (CID) and CENP-C, is asymmetrically distributed between the newly divided stem cell and its differentiating daughter cell. nih.govuniversityofgalway.ienih.gov The sister chromatids destined for the GSC inherit higher levels of these centromeric proteins. nih.govuniversityofgalway.ie This asymmetric inheritance is thought to contribute to a "mitotic drive," where the centromeres with more CENP-A and associated proteins establish stronger and earlier connections with the spindle microtubules, biasing their segregation to the GSC. nih.govscispace.com

Disruption of the levels of centromeric proteins, including CAL1, can impact cell fate. While overexpression of CAL1 alone does not disrupt the asymmetry of CENP-A, it drives the proliferation of germ cells within the niche. nih.govscispace.com This suggests that CAL1 levels are critical for regulating the balance between GSC self-renewal and differentiation. nih.govuniversityofgalway.ie The conservation of these centromeric protein dynamics in both male and female GSCs, despite differences in their respective niches, underscores the fundamental importance of this mechanism in stem cell maintenance. nih.gov

Centromeric Protein Asymmetry in GSCsConsequence of Altered Levels
CENP-A (CID) Asymmetrically distributed, with higher levels in the GSC. Overexpression disrupts asymmetry and shifts the balance towards self-renewal. nih.gov
CAL1 Asymmetrically distributed. Overexpression drives germ cell proliferation without disrupting CENP-A asymmetry. nih.govscispace.com
CENP-C Asymmetrically distributed. Depletion disrupts CENP-A asymmetry and increases the GSC pool. nih.gov

The regulation of intestinal stem cell (ISC) proliferation is critical for maintaining the integrity of the gut epithelium. While direct studies focusing on CAL1's role in ISCs are less prevalent, the fundamental importance of accurate chromosome segregation for stem cell function suggests its involvement. ISC proliferation is tightly controlled by a variety of signaling pathways, including the Notch, JNK, and EGFR pathways, which respond to tissue damage and stress. mdpi.comresearchgate.net Given CAL1's central role in mitosis, its proper function is implicitly necessary for the controlled proliferation of ISCs during both normal homeostasis and regenerative responses to injury. nih.govnih.gov Dysregulation of ISC proliferation can lead to either tissue degeneration or tumorigenesis, highlighting the importance of high-fidelity cell division machinery, of which CAL1 is a key component. mdpi.comnih.gov

Centromere-Independent Functions in Cellular Processes

Current research on CAL1 in Drosophila melanogaster has predominantly focused on its essential role in centromere function, specifically in the loading and maintenance of CENP-A. nih.govembopress.orgnih.gov Its interaction with CENP-C is crucial for its recruitment to the centromere, and its N-terminal domain is responsible for binding to CENP-A. nih.govembopress.org While CAL1 has been observed to localize to the nucleolus in addition to centromeres, this localization is linked to its role in centromere assembly, potentially as a storage or pre-assembly site. documentsdelivered.com At present, there is no substantial evidence to suggest that CAL1 has significant cellular functions independent of its role in centromere biology. Its primary and essential function appears to be intricately tied to the epigenetic definition and propagation of the centromere. nih.gov

Evolutionary Perspectives and Comparative Centromere Biology

The process of centromere specification, while crucial for genome stability across eukaryotes, displays remarkable evolutionary plasticity. In Drosophila melanogaster, the centromere-specific histone H3 variant, CENP-A (also known as CID), is loaded onto centromeric chromatin by the protein CAL1. This section explores the evolutionary context of CAL1, highlighting its divergence from other known CENP-A chaperones, the conservation of critical molecular mechanisms, and its role in the evolution of flies.

In humans, fungi, and amphibians, the deposition of CENP-A at centromeres is managed by the HJURP/Scm3 family of histone chaperones. h1.coed.ac.uk However, homologs of these chaperones are notably absent from several major eukaryotic lineages, including insects, nematodes, fish, and plants. h1.coed.ac.uknih.gov Drosophila utilizes a distinct, fly-specific protein, CAL1, to perform this essential function. h1.coed.ac.uk

Genetic and sequence analyses reveal that CAL1 does not share common ancestry with the vertebrate HJURP or the related yeast Scm3 proteins, establishing it as a functionally analogous but evolutionarily distinct chaperone. nih.govresearchgate.net This discovery filled a significant gap in the understanding of centromere biology, identifying CAL1 as the "missing" CENP-A chaperone in flies. h1.coed.ac.uk The emergence of CAL1 in the Diptera lineage represents a case of convergent evolution, where a distinct protein evolved to fulfill the same critical role as HJURP/Scm3. It is proposed that CAL1's acquisition of an optimal CENP-A binding region may have led to the loss of an ancestral Scm3-like protein from the Diptera lineage. nih.gov This highlights the diverse evolutionary strategies employed by different organisms to maintain the fundamental process of chromosome segregation.

Table 1: Comparison of CENP-A Chaperones

Feature CAL1 (Drosophila) HJURP/Scm3 (Vertebrates/Fungi)
Homology No shared ancestry with HJURP/Scm3. nih.govresearchgate.net Homologous family of proteins. nih.gov
Lineage Found only in the Diptera genus. nih.gov Found in vertebrates, fungi, amphibians. h1.conih.gov
CENP-A Recognition N-terminal domain, including an "Scm3-like" region, interacts with CENP-A Loop 1. nih.govnih.gov Scm3 domain interacts with CENP-A. nih.gov
Centromere Targeting C-terminal domain binds directly to CENP-C. h1.coembopress.org Requires the Mis18 complex for centromere targeting in humans. embopress.orgnih.gov
Evolutionary Trait Represents a distinct, lineage-specific solution for CENP-A deposition. researchgate.net Represents a conserved, ancestral mechanism. nih.gov

Despite the evolutionary divergence of the this compound itself, the fundamental mechanisms of CENP-A deposition show remarkable conservation between insects and vertebrates. h1.coed.ac.uk CAL1's structure is organized into distinct functional domains that mirror the division of labor seen in the vertebrate system.

The CENP-A assembly activity resides within CAL1's N-terminal domain, which selectively interacts with CENP-A. h1.coed.ac.uk Conversely, the C-terminal domain is responsible for centromere recognition and targeting through a direct interaction with the centromeric protein CENP-C. h1.coembopress.org This modular organization, separating the chaperone function from the localization function, is a conserved principle.

Table 2: Functional Domains of Drosophila this compound

Domain Interacting Partner(s) Primary Function
N-Terminus CENP-A/CID (specifically Loop 1) nih.gov Chaperones and assembles CENP-A into nucleosomes. h1.coed.ac.uk
C-Terminus CENP-C h1.coembopress.org Mediates centromere recognition and localization of the CAL1-CENP-A complex. h1.coed.ac.uk

The evolution of centromeres is characterized by a rapid diversification of both centromeric DNA and the CENP-A histone. This rapid evolution is thought to be driven by a process known as "centromere drive," an evolutionary arms race where centromeres compete for preferential transmission during female meiosis. nih.govresearchgate.netnih.gov In Drosophila, this has led to the adaptive evolution of CENP-A, particularly in its Loop 1 region. nih.govresearchgate.net

This rapid evolution of CENP-A necessitates a corresponding co-evolution of its chaperone, CAL1. researchgate.net Research demonstrates a species-specific functional interplay between the N-terminus of CAL1 and the L1 loop of CENP-A. nih.govresearchgate.net For instance, the this compound from D. melanogaster is unable to properly deposit the CENP-A from a related species, D. bipectinata, into chromatin. researchgate.netnih.govh1.co However, centromeric localization is restored when both the CENP-A and CAL1 proteins from D. bipectinata are co-expressed in D. melanogaster cells. nih.govresearchgate.netnih.gov

This co-evolution ensures that despite the rapid changes in CENP-A, its deposition at the centromere remains robust within a specific lineage. nih.govuconn.edu The tight functional link between these two proteins suggests that the rapid evolution of CENP-A's L1 region modulates the CAL1-mediated assembly process, providing a potential mechanism to suppress the effects of centromere drive. nih.govresearchgate.netnih.gov While the N-terminus of CAL1 is highly conserved to maintain its interaction with the evolving CENP-A, the C-terminal domain, which binds to the more stable CENP-C, is under purifying selection to conserve this interaction across the Drosophila phylogeny. nih.gov

Cal1 Protein in Saccharomyces Cerevisiae: Chitin Synthesis and Cell Wall Integrity

Genetic Identification and Complementation Studies

The CAL1 gene was initially identified through genetic screens for mutants exhibiting resistance to Calcofluor white, a fluorescent dye that binds to chitin (B13524) and interferes with cell wall assembly. Mutants resistant to Calcofluor white, designated as calR mutants, often display defects in chitin synthesis or organization. The CAL1 gene was cloned by complementation of the defect observed in Calcofluor-resistant calR1 mutants of S. cerevisiae. nih.govrupress.org Transformation of these mutants with a plasmid carrying the appropriate DNA insert containing CAL1 successfully restored Calcofluor sensitivity, wild-type chitin levels, and normal spore maturation, indicating that CAL1 is the gene responsible for the calR1 phenotype. nih.govrupress.org Southern blot analysis using the cloned DNA fragment as a probe confirmed hybridization to a single locus in the yeast genome. nih.govrupress.org Allelic tests further established that the cloned gene corresponded to the calR1 locus. nih.govrupress.org The CAL1 gene is also known by other names, including CSD2 and DIT101, and these mutations have been shown to be allelic, all affecting chitin synthesis and Calcofluor resistance. researchgate.net

Role in Chitin Synthase 3 Activity

Investigations into the biochemical basis of Calcofluor resistance in calR1 mutants revealed that these strains were specifically defective in Chitin Synthase 3 (Chs3) activity, which is characterized as a trypsin-independent chitin synthase activity in S. cerevisiae. nih.govrupress.org Transformation of the calR1 mutants with a plasmid carrying the CAL1 gene restored Chitin Synthase 3 activity. nih.govrupress.org This finding demonstrated that the CAL1 gene product is required for the proper activity of Chs3. While CAL1 expression is necessary for Chs3 function, overexpression of CAL1 alone did not lead to overexpression of Chs3 activity, suggesting that the products of other CAL genes might also be limiting factors for optimal Chs3 enzymatic function. nih.govrupress.org Chs3 is the primary enzyme responsible for synthesizing approximately 90% of the total cellular chitin in S. cerevisiae. mdpi.comasm.org The requirement of CAL1 for Chs3 activity underscores its critical role in the major pathway of chitin synthesis in this yeast.

Functional Link to Calcofluor Resistance

The initial identification of CAL1 through its involvement in Calcofluor resistance highlights a direct functional link between the CAL1 gene product, chitin synthesis, and sensitivity to this cell wall-perturbing agent. Calcofluor white exerts its antifungal effect by binding to chitin fibrils in the cell wall, disrupting their proper assembly and organization, which compromises cell wall integrity and can lead to cell lysis. asm.org Mutations in CAL1 result in reduced Chs3 activity and consequently lower levels of chitin in the cell wall, particularly the chitin synthesized by Chs3. nih.govresearchgate.net The reduced chitin content or altered chitin structure in cal1 mutants diminishes the binding sites for Calcofluor white, thereby conferring resistance to the dye. researchgate.netasm.org This phenotype is a direct consequence of the impaired Chs3 activity caused by the absence or dysfunction of the CAL1 protein.

Predicted Homology to Other Chitin Synthases

Sequence analysis of the CAL1 gene revealed an open reading frame encoding a protein of 1,099 amino acids with a predicted molecular mass of 124 kD. nih.govrupress.org The predicted amino acid sequence of the this compound shows several regions of homology with other chitin synthases. Specifically, it shares sequence similarity with Chitin Synthase 1 (Chs1) and Chitin Synthase 2 (Chs2) from S. cerevisiae, as well as Chitin Synthase 1 from the pathogenic yeast Candida albicans. nih.govrupress.org This homology suggests that CAL1 may share some structural or functional features with catalytic chitin synthase enzymes, although CAL1 itself is not a catalytic chitin synthase but rather a protein required for the activity of Chs3. Furthermore, CAL1 has been noted to show homology to NodC proteins found in Rhizobium meliloti, which are involved in the synthesis of Nod factors, lipochitin oligosaccharides that act as signaling molecules in plant-microbe interactions. apsnet.org The regions of strongest homology between CAL1 and NodC proteins are also conserved among different yeast chitin synthases and NodC proteins, suggesting these conserved domains may be involved in the formation of the β-1,4 linkage characteristic of chitin and Nod factors. apsnet.org

Summary of this compound Characteristics and Functional Impact

CharacteristicValue/DescriptionSource
Protein Size (Amino Acids)1,099 nih.govrupress.org
Molecular Mass (Predicted)124 kD nih.govrupress.org
Essentiality for ViabilityNon-essential under standard conditions nih.govrupress.org
Role in Chitin SynthesisRequired for Chitin Synthase 3 activity nih.govrupress.org
Associated PhenotypeCalcofluor resistance when mutated nih.govrupress.orgresearchgate.net
HomologyChs1, Chs2 (S. cerevisiae), Chs1 (C. albicans), NodC nih.govrupress.orgapsnet.org

Tccal1 Protein in Trypanosoma Cruzi: Calcium Signaling and Parasite Development

Identification as a Calcium-Binding Protein with EF-Hand Motifs

TcCAL1 has been identified as a hypothetical protein in Trypanosoma cruzi with predicted Ca²⁺-binding domains. It is characterized by the presence of EF-hand motifs, which are highly conserved helix-loop-helix structures commonly found in CBPs and are responsible for binding Ca²⁺ ions. frontiersin.orgnih.govnih.govresearchgate.netdntb.gov.uaconicet.gov.arconicet.gov.ar TcCAL1 is a protein comprising 103 amino acids and contains EF-hand type domains for Ca²⁺ binding. conicet.gov.ar While typically EF-hand motifs occur in pairs facilitating cooperative binding, proteins with an odd number of domains also exist. nih.gov The identification of TcCAL1 as a protein with EF-hand motifs suggests its potential involvement in mediating calcium-dependent signaling pathways within the parasite.

Influence on Parasite Differentiation (Metacyclogenesis)

Metacyclogenesis is a crucial developmental process in the T. cruzi life cycle where non-infective epimastigote forms differentiate into infective metacyclic trypomastigotes in the insect vector's hindgut. Studies investigating the role of TcCAL1 in this process have shown that overexpression of a tagged version of TcCAL1 (TcCAL1-6xHis) significantly impaired metacyclogenesis rates in vitro. frontiersin.orgnih.govnih.govresearchgate.netdntb.gov.uaconicet.gov.arresearchgate.netresearchgate.net This suggests that altered levels of TcCAL1 can interfere with the efficient differentiation of epimastigotes into the infective metacyclic trypomastigote stage. Researchers speculate that TcCAL1 might exert this function by sequestering intracellular Ca²⁺ through its EF-hand motifs, thereby disrupting the calcium signaling required for proper metacyclogenesis. frontiersin.orgnih.govnih.govresearchgate.netdntb.gov.ua

Modulation of Host-Cell Invasion

The ability of T. cruzi to invade mammalian host cells is a critical step in establishing infection. Research indicates that TcCAL1 plays a role in modulating this process. Overexpression of TcCAL1-6xHis in metacyclic trypomastigotes enhanced their infectivity to invade Vero cells. frontiersin.orgnih.govnih.govresearchgate.netconicet.gov.arresearchgate.netresearchgate.net Specifically, studies observed a significant increase in the percentage of Vero cells that were infected, as well as a higher number of intracellular amastigotes in cultures incubated with parasites overexpressing TcCAL1-6xHis compared to control parasites. frontiersin.orgnih.govconicet.gov.ar Furthermore, the percentage of Vero cells with adhered metacyclic trypomastigotes was also significantly increased in samples with TcCAL1-6xHis-overexpressing parasites. frontiersin.orgnih.gov These findings suggest that increased levels of TcCAL1 can promote the adhesion and subsequent invasion of mammalian host cells by T. cruzi.

Effects on Parasite Proliferation and Amastigote Differentiation

Beyond metacyclogenesis and host-cell invasion, the impact of TcCAL1 on other key life cycle events, such as parasite proliferation and amastigote differentiation, has also been examined. Studies evaluating the effect of TcCAL1-6xHis overexpression on the exponential proliferation of epimastigote forms found no substantial difference compared to control parasites. frontiersin.orgnih.govnih.govresearchgate.netdntb.gov.uaconicet.gov.arresearchgate.net Similarly, the differentiation rates from metacyclic trypomastigotes to axenic amastigotes were not significantly affected by TcCAL1 overexpression. frontiersin.orgnih.govnih.govresearchgate.netdntb.gov.uaconicet.gov.arresearchgate.netresearchgate.net These results indicate that while TcCAL1 plays a role in metacyclogenesis and host-cell invasion, it does not appear to have a significant impact on the proliferative capacity of epimastigotes or the differentiation into amastigotes under the conditions studied.

Here is a summary of the observed effects of TcCAL1-6xHis overexpression:

ProcessEffect of TcCAL1 Overexpression
MetacyclogenesisImpaired / Decreased rates
Host-Cell AdhesionIncreased percentage
Host-Cell InvasionEnhanced infectivity
Intracellular AmastigotesIncreased number
Epimastigote ProliferationNo substantial effect
Amastigote DifferentiationNo substantial effect

Evolutionary Analysis within Kinetoplastid Order

Evolutionary analysis of the TcCAL1 protein has been conducted within the context of the Kinetoplastid order. TcCAL1 is considered a kinetoplastid-specific protein. frontiersin.orgnih.govdntb.gov.uaconicet.gov.ar The evolutionary history of the Tcthis compound has been constructed using homologous protein sequences retrieved from parasites belonging to the Kinetoplastid order, utilizing databases such as TrytripDB. nih.govresearchgate.netresearchgate.net Bodo saltans, a free-living kinetoplastid, has been used as an outgroup in these analyses to provide a comparative perspective. nih.govresearchgate.netresearchgate.net Phylogenetic analysis, often employing methods like Maximum Likelihood, is used to understand the evolutionary relationships and conservation of TcCAL1 within this diverse group of flagellated protists. nih.govresearchgate.netresearchgate.net These analyses contribute to understanding the origin and potential functional divergence of TcCAL1 within kinetoplastids, including the parasitic trypanosomatids like T. cruzi.

Advanced Research Methodologies and Future Directions for Cal1 Proteins

Advanced Imaging Techniques for Spatiotemporal Dynamics

Advanced imaging techniques are crucial for visualizing the localization and movement of CAL1 protein within cells and tissues over time. These methods allow researchers to study its spatiotemporal dynamics, providing insights into where and when CAL1 exerts its effects. While specific advanced imaging studies solely focused on the spatiotemporal dynamics of CAL1 are not detailed in the provided information, techniques such as confocal microscopy, super-resolution microscopy, and live-cell imaging are generally employed to observe protein localization, trafficking, and interactions in real-time within complex cellular environments like photoreceptors. Understanding the precise location and dynamic behavior of CAL1 is essential for deciphering its role in processes like calcium signaling and protein complex formation.

Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques, including X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM), are fundamental for determining the three-dimensional structure of proteins and their complexes. While a specific high-resolution structure of this compound determined by these methods is not detailed in the provided snippets, structural studies of proteins that interact with CAL1, such as the PDZ domains of INAD, have been conducted. These studies provide valuable context for understanding how CAL1 might interact with its binding partners at a molecular level. Applying these techniques directly to CAL1, alone or in complex with interacting proteins, would provide critical insights into its conformation, binding sites, and the structural basis of its function.

Proteomics and Protein-Protein Interaction Mapping

Proteomics approaches, including techniques like mass spectrometry, are used to identify and quantify proteins in a sample, while protein-protein interaction mapping techniques aim to identify the network of proteins that a specific protein interacts with. These methods are highly relevant to studying CAL1, as its function is likely mediated through interactions with other proteins within cellular complexes, such as those found in Drosophila photoreceptors. Identifying CAL1's interaction partners through co-immunoprecipitation followed by mass spectrometry or using techniques like yeast two-hybrid screens can reveal the molecular pathways and complexes it is involved in. Mapping these interactions is crucial for understanding CAL1's role in signal transduction and cellular organization.

Genetic Perturbation and Gene Editing Technologies (e.g., CRISPR/Cas9, RNAi)

Genetic perturbation techniques, such as RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing, are powerful tools for studying protein function by reducing or eliminating gene expression or modifying the gene sequence. Genetic screens in Drosophila have been instrumental in identifying genes involved in photoreceptor development and function, including those potentially related to CAL1. Using RNAi to knock down CAL1 expression or CRISPR/Cas9 to create null mutations or specific edits in the cal1 gene allows researchers to observe the resulting phenotypic consequences, thereby inferring the protein's essential roles in development, signaling, or other cellular processes. These techniques can help determine if CAL1 is required for the formation of specific protein complexes or the proper functioning of signaling pathways.

Quantitative Approaches in Cellular Biology

Quantitative approaches in cellular biology involve measuring cellular components and processes with precision. This can include quantifying protein levels, measuring reaction rates, or quantifying the dynamics of molecular interactions. Applying quantitative methods to CAL1 research would involve precisely measuring its concentration in different cellular compartments, quantifying the strength and kinetics of its interactions with binding partners, or measuring the impact of CAL1 perturbation on the quantitative aspects of calcium signaling or other downstream events. These quantitative data are essential for building predictive models of CAL1 function within cellular networks and understanding the dose-dependent effects of its activity.

Comparative Genomics and Evolutionary Biology Studies

Comparative genomics and evolutionary biology studies involve comparing gene and protein sequences across different species to understand their evolutionary history and identify conserved regions that may be functionally important. Studying the evolution of this compound and its homologs in other organisms can provide insights into the conservation of its function and the evolutionary pressures that have shaped its sequence and structure. Identifying conserved domains or residues through comparative analysis can guide experimental studies aimed at understanding critical functional regions of the protein. These studies can also help determine if CAL1-like proteins in other species share similar roles or have evolved divergent functions.

Emerging Roles and Uncharacterized Functions

Beyond its fundamental role in depositing CENP-A at centromeres, research on Drosophila this compound is revealing a broader spectrum of functions and interactions. CAL1 is essential for the centromeric localization of both CENP-A and CENP-C, highlighting an interdependency among these key centromeric proteins. nih.gov Studies have shown that depletion of CAL1 completely abolishes the centromeric localization of CENP-A and CENP-C, leading to chromosome segregation failures. nih.gov

Emerging evidence suggests roles for CAL1 in processes beyond basic mitotic centromere assembly. In Drosophila meiosis, CENP-C and CAL1 are required for centromere pairing and clustering, a process that occurs at the nucleolus. nih.gov This indicates a function for CAL1 in the spatial organization of chromosomes during meiosis. Furthermore, defects in CENP-C and CAL1 affect the synaptonemal complex (SC) at the centromere, contributing to meiotic segregation errors. nih.gov

CAL1 also appears to have a significant impact on stem cell biology. In Drosophila germline stem cells (GSCs), CAL1, along with CENP-A and CENP-C, is asymmetrically distributed between newly divided GSCs and daughter cells. nih.gov Overexpression of CAL1 has been shown to drive germ cell proliferation in the stem cell niche, suggesting a role in maintaining tissue homeostasis. nih.gov While its function in this context might be related to centromere assembly and asymmetric chromosome segregation during asymmetric cell division, a centromere-independent function for CAL1 in differentiated enteroblasts has also been proposed. nih.gov

Interactions with other cellular components are also being explored. CAL1 has been demonstrated to localize to the nucleolus in addition to the centromere in interphase mitotic cells and physically associates with the nucleolar protein Modulo. nih.gov The nucleolus's involvement in mitotic centromere formation is implicated by the observation that depletion of Modulo diminishes CAL1 at the centromere. nih.gov CAL1 also interacts with the spindle assembly checkpoint (SAC) protein and RZZ complex component Zw10, suggesting a role in influencing mitosis duration. nih.gov

Structurally, Drosophila CAL1 is an evolutionarily distinct CENP-A chaperone. rcsb.orgtu-darmstadt.de While it lacks significant sequence similarity to human HJURP or yeast Scm3, it performs analogous functions in CENP-A recognition and targeting. tu-darmstadt.deembopress.org Structural studies have provided insights into how CAL1 binds to CENP-A/H4 and CENP-C, revealing conserved and adaptive structural principles. rcsb.orgtu-darmstadt.denih.gov The N-terminal domain of CAL1 interacts with CENP-A/H4, while the C-terminus mediates interaction with CENP-C. nih.govnih.gov

Interacting PartnerBiological Process InvolvedSource Organism
CENP-A (CID)Centromere assembly, Chromosome segregation, Stem cell fateDrosophila
CENP-CCentromere assembly, Meiotic pairing and clusteringDrosophila
ModuloMitotic centromere formation, Nucleolar associationDrosophila
Zw10Mitosis duration, Spindle assembly checkpointDrosophila

Development of CAL1-Related Cellular Model Systems

Cellular model systems are indispensable tools for dissecting the functions of this compound. Drosophila cell lines, such as S2 cells, have been extensively used to study CAL1's role in centromere assembly and chromosome segregation. nih.gov These models allow for genetic manipulation techniques like RNA interference (RNAi) to deplete CAL1 levels and observe the resulting phenotypes, such as the loss of centromeric CENP-A and CENP-C localization and chromosome segregation defects. nih.gov Overexpression studies in these cell lines have also been crucial in demonstrating CAL1's sufficiency in recruiting CENP-A and establishing ectopic centromeres. nih.govnih.gov Techniques like immunofluorescence, fluorescence in situ hybridization (FISH), and live imaging in Drosophila cell lines have provided valuable spatial and temporal insights into CAL1 localization and dynamics during the cell cycle. nih.gov

Beyond Drosophila, the human neoplastic cell line CAL-1 has emerged as a valuable cellular model system, although it is primarily used to study human dendritic cell migration rather than a protein specifically named CAL1 with centromeric function. nih.govfrontiersin.orgnih.govsciencegate.appresearchgate.net This cell line, established from a patient with blastic plasmacytoid DC neoplasm, expresses human DC surface antigens and co-stimulatory molecules. frontiersin.orgnih.govresearchgate.net When exposed to certain stimuli like GM-CSF and the TLR7/8 agonist Resiquimod R848, CAL-1 cells induce the expression of the chemokine receptor CCR7 and exhibit migration along chemokine gradients. nih.govfrontiersin.orgnih.gov The CAL-1 cell line is amenable to genetic modification, including the expression of fluorescent reporter proteins and gene editing using CRISPR/Cas9, making it a versatile tool for studying cellular processes like migration and signaling pathways in a human context. nih.govfrontiersin.orgnih.govresearchgate.net

Model SystemOrganismPrimary Research FocusKey Techniques Used
Drosophila cell linesDrosophilaCentromere assembly, Chromosome segregation, Stem cell biologyRNAi, Overexpression, Immunofluorescence, FISH, Live imaging
CAL-1 cell lineHumanDendritic cell migration, Signaling pathwaysGenetic modification, Fluorescent reporters, CRISPR/Cas9

The continued development and application of these diverse cellular model systems, from genetically tractable Drosophila cells to human cell lines mimicking specific immune cell types, are crucial for further elucidating the multifaceted roles of this compound and proteins involved in similar cellular processes, paving the way for a deeper understanding of chromosome biology, cell division, and potentially related diseases.

Q & A

Q. What are the primary molecular functions of CAL1 in different biological contexts?

CAL1 exhibits dual functionality: (1) In Drosophila, it acts as a centromere assembly factor essential for CENP-A (CID) deposition during mitosis and meiosis . (2) In rice, CAL1 facilitates cadmium (Cd) efflux by binding Cd in the cytosol and secreting it into apoplastic compartments, reducing cellular Cd accumulation . Methodological Insight: Use RNAi knockdowns (e.g., <10% CAL1 levels post-RNAi ) or transgenic overexpression (e.g., CAL1-OE lines in rice ) to dissect tissue-specific roles.

Q. Which experimental approaches are essential for detecting CAL1 expression and localization?

  • Localization : Fluorescent tagging (e.g., Cal1-EGFP in Drosophila spermatocytes ) or immunostaining with CAL1-specific antibodies.
  • Expression : qRT-PCR for transcriptional analysis (e.g., Cd-induced CAL1 upregulation in rice roots ).
  • Protein-Protein Interaction : Co-immunoprecipitation (Co-IP) to identify partners like CENP-C .

Q. How does CAL1 contribute to centromere assembly in Drosophila?

CAL1 recruits and stabilizes CENP-A/CID at centromeres. Depleting CAL1 reduces CENP-A levels to <20% of controls, disrupting mitotic and meiotic chromosome segregation . Key Assay: Chromatin immunoprecipitation (ChIP) to map CAL1 binding at centromeres .

Advanced Research Questions

Q. How can researchers resolve contradictions in CAL1’s role in cadmium binding versus centromere function?

CAL1’s dual roles are context-dependent. In rice, its Cd-binding domain (Cys55, Cys65, Cys75) forms a Cd:3(SH–) complex , while in Drosophila, its N-terminus shares structural motifs with Scm3/HJURP for CENP-A loading . Methodological Strategy:

  • Use site-directed mutagenesis to disrupt specific functional domains (e.g., cysteine residues for Cd binding ).
  • Employ cross-species complementation assays (e.g., express rice CAL1 in Drosophila to test functional divergence).

Q. What structural analysis methods elucidate CAL1’s interaction with CENP-A/CID?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (e.g., CAL1-Cd dissociation constant KD = 53.7 µM ).
  • X-ray Crystallography/Cryo-EM : Resolve 3D structures of CAL1-CID complexes (pending; proposed in ).
  • Bioinformatics : Align CAL1 homologs to identify conserved motifs (e.g., N-terminal Scm3-like domain ).

Q. How do evolutionary analyses inform CAL1’s functional conservation across species?

CAL1 shows lineage-specific adaptations. While its N-terminus functionally resembles fungal Scm3, sequence alignment reveals no homology, suggesting convergent evolution . Global dN/dS ratios (<1) indicate purifying selection, with the middle region showing higher variability (dN/dS = 0.625) due to alignment artifacts . Tool Recommendation: Use PAML for codon-based selection analysis .

Data Contradictions and Validation

Q. Why do CAL1 protein levels vary between mitotic and meiotic stages despite similar assembly requirements?

In Drosophila meiosis, CAL1 is undetectable during prophase I but is required for Cid loading in spermatocytes (S1–S4 stages) . This suggests post-translational regulation (e.g., degradation/re-synthesis). Validation Method: Combine RNAi depletion in staged germ cells with live imaging (e.g., Cid-EGFP fluorescence quantification ).

Q. How does pH influence CAL1’s Cd-binding efficiency in planta?

Mature CAL1 (ΔSPCAL1) binds Cd efficiently at both cytosolic (pH 7.5) and xylem sap (pH 5.5) conditions (stoichiometry ~1.2), while full-length CAL1 shows reduced binding at pH 5.5 (stoichiometry 0.63) . This implies pH-dependent conformational changes in the secretory pathway. Experimental Design: Perform in vitro binding assays with recombinant CAL1 isoforms under buffered pH conditions .

Methodological Best Practices

Q. How to ensure reproducibility in CAL1-related proteomics studies?

  • Quantitative Proteomics : Use SILAC or TMT labeling for absolute quantification .
  • Standards : Employ SI-traceable protein standards to normalize inter-lab variability .
  • Data Reporting : Follow NIH guidelines for experimental replication and statistical rigor .

Q. What controls are critical for CAL1 functional assays?

  • Negative Controls : Tagging proteins (e.g., Trigger Factor) in metal-binding assays .
  • Positive Controls : Wild-type strains in RNAi depletion experiments (e.g., CENP-A levels in CAL1 RNAi ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.